Product packaging for Cyclolinteinone(Cat. No.:CAS No. 159934-16-4)

Cyclolinteinone

Cat. No.: B069612
CAS No.: 159934-16-4
M. Wt: 384.6 g/mol
InChI Key: YFWMEDZWYWYPFS-FAKWSJOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclolinteinone is a biologically active marine natural product of significant interest in pharmacological and chemical research. Originally isolated from marine sponges, it belongs to a class of sesterterpenoids characterized by a unique and complex pentacyclic scaffold. Its primary research value lies in its potent and selective inhibition of key signaling pathways involved in cellular proliferation and survival, making it a valuable molecular probe for studying cancer biology and inflammation. Studies indicate that this compound exerts its effects by modulating protein-protein interactions and enzyme activities critical for cell cycle progression, often inducing apoptosis in malignant cell lines. Researchers utilize this compound to investigate novel therapeutic targets, explore mechanisms of drug resistance, and develop new synthetic analogues to understand structure-activity relationships. Its distinct chemical structure also presents a challenging and inspiring template for total synthesis and medicinal chemistry campaigns. This product is offered to the scientific community as a high-purity tool to advance fundamental and applied biomedical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O3 B069612 Cyclolinteinone CAS No. 159934-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159934-16-4

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

3-[(3E,7E)-4,8-dimethyl-10-[(1R,6R)-1,2,6-trimethyl-4-oxocyclohex-2-en-1-yl]deca-3,7-dienyl]-2H-furan-5-one

InChI

InChI=1S/C25H36O3/c1-18(10-7-11-22-16-24(27)28-17-22)8-6-9-19(2)12-13-25(5)20(3)14-23(26)15-21(25)4/h9-10,14,16,21H,6-8,11-13,15,17H2,1-5H3/b18-10+,19-9+/t21-,25+/m1/s1

InChI Key

YFWMEDZWYWYPFS-FAKWSJOGSA-N

SMILES

CC1CC(=O)C=C(C1(C)CCC(=CCCC(=CCCC2=CC(=O)OC2)C)C)C

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]1(C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2)/C)/C)C

Canonical SMILES

CC1CC(=O)C=C(C1(C)CCC(=CCCC(=CCCC2=CC(=O)OC2)C)C)C

Synonyms

cyclolinteinone

Origin of Product

United States

Isolation and Source Organism Analysis of Cyclolinteinone

Methodologies for Isolation from Marine Sponges

The isolation of cyclolinteinone from marine sponges requires a systematic approach to separate the compound of interest from the complex mixture of metabolites present in the organism.

Extraction Protocols and Solvent Systems

The initial step in the isolation process involves the extraction of the collected sponge biomass. Typically, the lyophilized (freeze-dried) sponge material is subjected to extraction with a solvent system capable of dissolving a wide range of organic compounds. A common method involves the use of methanol (B129727) (MeOH) to create a crude extract. nih.gov This extract is then often partitioned using a modified Kupchan procedure. This involves separating the components between solvents of differing polarities, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (nBuOH), to achieve a preliminary fractionation of the compounds. nih.gov

Extraction StepSolvent/SystemPurpose
Initial Extraction Methanol (MeOH)To create a crude extract containing a broad spectrum of metabolites from the sponge tissue.
Partitioning Ethyl Acetate (EtOAc)To isolate compounds of intermediate polarity.
Partitioning n-Butanol (nBuOH)To isolate more polar compounds.

Chromatographic Separation Techniques for this compound Enrichment

Following the initial extraction and partitioning, the enrichment and purification of this compound are achieved through various chromatographic methods. These techniques separate molecules based on their physical and chemical properties, such as size, charge, and polarity. youtube.com

High-Performance Liquid Chromatography (HPLC) is a key technique used for the purification of sesterterpenes like this compound from sponge extracts. nih.gov This method utilizes a solid stationary phase and a liquid mobile phase to separate the components of a mixture. While specific details on the exact columns and mobile phases used for this compound are proprietary to the research that discovered it, the general approach involves injecting the enriched extract into the HPLC system. The different compounds in the extract travel through the column at different rates, allowing for their separation and collection as purified fractions. The selection of the appropriate stationary phase (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is crucial for achieving high-resolution separation. rsc.org

Identification and Characterization of the Biological Source

The organism responsible for the production of this compound is the marine sponge Cacospongia linteiformis.

Taxonomic Classification of Cacospongia linteiformis

Cacospongia linteiformis belongs to the class Demospongiae, which is the largest and most diverse class of sponges. Its detailed taxonomic classification is outlined below. marinespecies.org

Taxonomic RankClassification
Kingdom Animalia
Phylum Porifera
Class Demospongiae
Order Dictyoceratida
Family Thorectidae
Genus Cacospongia
Species linteiformis

It is worth noting that the taxonomy of sponges is a dynamic field, and some sources may list Cacospongia linteiformis under a different accepted name as classifications are revised. marinespecies.org

Ecological Factors and Specimen Collection Contexts

Cacospongia linteiformis has been documented in various marine environments, including the Caribbean Sea. nih.govmarinespecies.org Sponges of the genus Cacospongia have also been found in locations such as the lagoons of French Polynesia, often in muddy sand environments. ird.fr The specific ecological conditions, such as water temperature, depth, light exposure, and the local microbial community, can influence the chemical profile of the sponge, including the production of secondary metabolites like this compound. The collection of these sponges is typically carried out by scuba diving.

Structural Elucidation and Stereochemical Determination of Cyclolinteinone

Advanced Spectroscopic Characterization Methods

The foundational analysis of Cyclolinteinone's structure relied on a suite of modern spectroscopic techniques to piece together its connectivity and three-dimensional arrangement.

The planar structure of this compound was elucidated through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Experiments such as ¹H and ¹³C NMR provided the initial inventory of protons and carbons, while 2D NMR techniques were crucial for establishing the bonding framework.

Key correlations from various 2D NMR experiments were instrumental in assembling the molecular fragments. researchgate.net The following table summarizes the types of NMR experiments used and their role in the structural determination of this compound and related compounds. researchgate.netmdpi.com

NMR ExperimentPurpose in Structural Elucidation
¹H NMR Identifies the chemical environment and number of different types of protons in the molecule. hmdb.canih.gov
¹³C NMR Determines the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). rsc.org
COSY (Correlation Spectroscopy)Reveals proton-proton (¹H-¹H) coupling networks, establishing connectivity between adjacent protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and piecing together the carbon skeleton. researchgate.netmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy)Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. researchgate.netmdpi.com

Through detailed analysis of these NMR spectra, the intricate connectivity of this compound's unique carbon framework was successfully mapped out. kcl.ac.ukresearchgate.net

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, was essential for probing the stereochemistry of this compound. saschirality.org Electronic Circular Dichroism (ECD), a type of chiroptical spectroscopy, provides information about the three-dimensional structure of chiral molecules by examining electronic transitions in the UV-Vis range. beilstein-journals.orgnih.gov

Chemical Correlation and Derivatization Approaches for Absolute Stereochemistry

While spectroscopic methods provide significant structural data, chemical methods are often required to unambiguously determine the absolute configuration of all stereocenters. kcl.ac.ukcapes.gov.br

The absolute configuration of the 3,4,5-trimethylcyclohex-2-en-1-one moiety within this compound was analyzed using methods analogous to those applied to similar natural products. acs.org One powerful technique for this purpose is asymmetric dihydroxylation. researchgate.netacs.org This method utilizes chiral catalysts, such as those found in AD-mix formulations (AD-mix-α and AD-mix-β), to introduce two hydroxyl groups across a double bond in a stereospecific manner. acs.org

By performing asymmetric dihydroxylation on a precursor or a degradation product of the natural compound, a vicinal diol is formed. acs.org The stereochemistry of this newly formed diol is dictated by the chiral ligand used in the AD-mix. Subsequent analysis of the ¹H NMR data of the resulting diol allows for the assignment of the absolute configuration of the original stereocenter. acs.org This approach has been successfully used to determine the absolute configuration of dihydropyran and related ring systems in other marine sesterterpenes, providing a reliable method for establishing stereochemistry. acs.org

Analysis of the Unprecedented Rearranged Monocarbocyclic Skeleton

This compound is distinguished by possessing a novel, rearranged monocarbocyclic sesterterpene skeleton. researchgate.netkcl.ac.ukcapes.gov.br This unique framework consists of a 1-alkyl-1,2,6-trimethyl-2-cyclohexene ring system, which had not been previously described in the literature. vdoc.pub The discovery of this structure expanded the known diversity of sesterterpenoid scaffolds.

Researchers have proposed a plausible biogenetic pathway for the formation of this compound starting from the acyclic C25 precursor geranylfarnesol (B1233315). researchgate.netkcl.ac.uk This proposed pathway likely involves a series of cyclization and rearrangement reactions to form the distinctive monocarbocyclic core of the molecule.

Biosynthetic Investigations of Cyclolinteinone

Proposed Biogenetic Pathways for Cyclolinteinone from Common Precursors

Like all terpenoids, the biosynthesis of this compound originates from the universal five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). psu.edu The assembly of these C5 units in a head-to-tail fashion leads to linear polyprenyl pyrophosphate precursors of varying lengths. For sesterterpenoids (C25), the key linear precursor is geranylfarnesyl pyrophosphate (GFPP). researchgate.netpnas.orgwikipedia.org The biosynthesis is catalyzed by terpene synthases (TPSs), which are pivotal enzymes that convert these acyclic precursors into a vast array of cyclic scaffolds. researchgate.net

The biosynthetic pathway for this compound is initiated with the acyclic C25 alcohol, geranylfarnesol (B1233315). This molecule serves as the fundamental building block, which must first be activated to become a substrate for the cyclizing enzymes.

The activation process involves a two-step phosphorylation at the terminal alcohol group, converting geranylfarnesol first into geranylfarnesyl monophosphate and subsequently into the highly reactive geranylfarnesyl pyrophosphate (GFPP). This activation is crucial as the diphosphate (B83284) group is an excellent leaving group, facilitating the initial carbocation formation required to trigger the cyclization cascade. The enzyme responsible for the synthesis of GFPP is geranylfarnesyl diphosphate synthase, which catalyzes the condensation of geranylgeranyl diphosphate (GGPP, C20) with one molecule of IPP. wikipedia.org In some organisms, particularly fungi, terpene synthases exist as chimeric, bifunctional enzymes that contain both a prenyltransferase (PT) domain for synthesizing GFPP and a terpene synthase (TPS) domain for the subsequent cyclization within a single protein. pnas.orgscispace.comacs.org It is plausible that a similar enzymatic strategy is employed in the sponge or its microbial symbionts to produce this compound.

Enzymatic Transformations and Intermediate Metabolites in this compound Biosynthesis

The transformation of the linear GFPP into the complex structure of this compound involves a series of sophisticated enzymatic reactions, primarily cyclization and oxidation. While the specific enzymes have not been isolated, a plausible pathway can be proposed based on the compound's structure.

Initial Cyclization: The process begins when the terpene synthase catalyzes the removal of the pyrophosphate group from GFPP. This generates an initial carbocation, which then attacks one of the internal double bonds, initiating a cyclization cascade. For this compound, a single cyclization event forms the six-membered ring characteristic of its structure, leading to a monocyclic carbocationic intermediate.

Termination and Rearrangement: The cascade is terminated by deprotonation or quenching with a water molecule. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases and dehydrogenases, tailor the monocyclic scaffold. rsc.org

Formation of the Butenolide Ring: A key feature of this compound is its γ-hydroxybutenolide (furanone) moiety. The formation of such rings in terpenoids typically involves a series of oxidative modifications of a portion of the isoprenoid chain. oup.comrsc.org This process likely includes hydroxylation, dehydrogenation, and subsequent intramolecular cyclization (lactonization) to form the stable five-membered lactone ring.

Formation of the Cyclohexenone Ring: The final steps would involve the oxidation of the six-membered carbocycle to create the α,β-unsaturated ketone (enone) functionality observed in the final molecule.

A proposed sequence of key intermediates is outlined below:

IntermediateDescription
Geranylfarnesyl Pyrophosphate (GFPP)The activated linear C25 precursor.
Monocyclic CarbocationFormed after the initial enzyme-catalyzed cyclization of GFPP.
Monocyclic Diol/AlcoholResulting from the quenching of the carbocationic intermediates with water, serving as a substrate for further oxidation.
Oxidized Acyclic Chain IntermediateThe side chain undergoes specific hydroxylations and oxidations prior to lactonization.
Pre-cyclolinteinoneThe fully formed carbon skeleton with final oxidative modifications pending (e.g., dehydrogenation to form the enone).

This proposed pathway highlights the efficiency of biosynthetic processes where a single linear precursor is transformed into a complex cyclic molecule through a controlled series of enzymatic reactions.

Comparative Biosynthetic Studies with Related Sesterterpenoids

The proposed biosynthesis of this compound shares fundamental similarities with other marine-derived sesterterpenoids, particularly those isolated from sponges. A useful comparison can be made with manoalide (B158911), a well-known sesterterpenoid from the sponge Luffariella variabilis, and the scalarane-class sesterterpenoids. ijpbs.comresearchgate.net

Common Precursor: Like this compound, both manoalide and scalaranes are derived from the same C25 precursor, geranylfarnesyl pyrophosphate (GFPP). This shared origin underscores a common evolutionary starting point for the biosynthesis of this diverse class of molecules.

Divergent Cyclization Cascades: The primary point of divergence lies in the initial cyclization strategy catalyzed by distinct terpene synthases.

This compound: Involves a simple cyclization to form a single six-membered ring.

Manoalide: Features a more complex bicyclic structure containing γ-hydroxybutenolide and α-hydroxydihydropyran rings, suggesting a different and more intricate cyclization and oxidation cascade.

Scalaranes: Are characterized by a polycyclic 5/6/6/6 fused ring system, resulting from a complete and concerted cyclization cascade of the entire GFPP backbone.

Tailoring Reactions: The structural diversity is further amplified by "tailoring" enzymes, such as P450s, dehydrogenases, and reductases, which modify the initial carbon skeletons. rsc.org While this compound features a cyclohexenone ring, other sesterterpenoids exhibit different oxidation patterns, hydroxylations, and rearrangements. For instance, the absolute configuration of the trimethylcyclohex-2-en-1-one moiety in this compound was analyzed using methods also applied to manoalide-class sesterterpenes, indicating that despite their structural differences, they may be produced by related enzymatic systems that have evolved to perform distinct chemical transformations. acs.org

These comparative insights suggest that a "Lego-like" biosynthetic model is at play, where a common building block (GFPP) is acted upon by a diverse toolkit of cyclases and tailoring enzymes to generate a wide array of structurally and functionally distinct sesterterpenoids in marine sponges.

Molecular and Cellular Mechanisms of Cyclolinteinone S Biological Activities

Anti-Inflammatory Mechanisms via Signaling Pathway Modulation

Research has demonstrated that cyclolinteinone exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. portlandpress.comnih.gov Studies utilizing lipopolysaccharide (LPS)-stimulated J774 macrophages have been pivotal in uncovering these mechanisms. nih.govnih.gov The compound has been shown to inhibit the expression of critical pro-inflammatory proteins by targeting the nuclear factor-kappaB (NF-κB) signaling cascade. portlandpress.com

The transcription factor NF-κB is a central regulator of genes involved in inflammation. nih.govabcam.com In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB-α. abcam.comaacrjournals.org Upon stimulation by agents like LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes. psu.edunih.gov this compound has been found to block the activation of NF-κB, which is a necessary step for the induction of enzymes like iNOS and COX-2. portlandpress.comnih.gov

A key step in NF-κB activation is the degradation of its inhibitor, IκB-α. aacrjournals.orgnih.gov Experimental evidence shows that this compound directly interferes with this process. In studies on LPS-stimulated macrophages, this compound treatment blocked the disappearance of IκB-α from the cell's cytosolic fraction. portlandpress.comnih.gov By preventing the degradation of this inhibitory protein, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its function as a transcription factor. portlandpress.com

Following the degradation of IκB-α, the active NF-κB complex—typically a heterodimer of the p50 and p65 subunits—translocates from the cytoplasm to the nucleus. abcam.comnih.gov Research confirms that this compound effectively suppresses this critical step. portlandpress.comnih.gov By preventing the nuclear translocation of the p50 and p65 subunits, this compound ensures these transcription factors cannot reach their target DNA sequences in the nucleus, thus halting the expression of inflammatory genes. portlandpress.comnih.gov

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide, a key mediator in inflammation. wikipedia.orgelisakits.co.uk The expression of iNOS is heavily dependent on the activation of the NF-κB pathway. aacrjournals.org Research conducted on J774 macrophages stimulated with LPS showed a significant increase in iNOS protein expression. portlandpress.comnih.gov Treatment with this compound prevented this increase in a concentration-dependent manner. portlandpress.comnih.gov This downregulation of iNOS expression is a direct consequence of this compound's ability to inhibit NF-κB activation. portlandpress.comnih.gov

Effect of this compound on iNOS and COX-2 Protein Expression

Concentration-dependent prevention of LPS-induced protein expression in J774 macrophages.

CompoundConcentration (µM)Target ProteinObserved EffectReference
This compound12.5iNOS & COX-2Prevents LPS-induced protein expression in a concentration-dependent fashion. portlandpress.com, nih.gov
25
50

Cyclooxygenase-2 (COX-2) is another critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. mdpi.comcsic.es Similar to iNOS, the gene for COX-2 is a target of the NF-κB transcription factor. csic.es In LPS-stimulated J774 macrophages, the expression of COX-2 protein was markedly increased. portlandpress.comnih.gov this compound treatment effectively suppressed this induction in a dose-dependent manner, with significant inhibition observed at concentrations of 12.5, 25, and 50 μM. portlandpress.comnih.gov This effect further underscores the role of this compound as an inhibitor of the NF-κB signaling pathway. nih.gov

Inhibition of Nuclear Factor-kappaB (NF-κB) Activation

Research on Ichthyotoxicity and Antifeedant Properties of this compound

Beyond its anti-inflammatory properties, this compound has been identified as a potent marine natural product with significant effects on fish. kcl.ac.ukresearchgate.net Studies have highlighted its high ichthyotoxicity (toxicity to fish) and its properties as an antifeedant, which deters fish from consuming it. researchgate.netcapes.gov.br This sesterterpene was shown to be ichthyotoxic to the fish species Gambusia affinis at a concentration of 10 parts per million. vdoc.pub Furthermore, it demonstrated antifeedant activity against the fish Carassius auratus at a concentration of 30 micrograms per square centimeter of food pellets. vdoc.pub These biological activities are characteristic of defensive compounds produced by marine organisms. vdoc.pub

Ichthyotoxicity and Antifeedant Activity of this compound

ActivityTest OrganismConcentrationReference
IchthyotoxicityGambusia affinis10 ppm vdoc.pub
Antifeedant ActivityCarassius auratus30 µg/cm² of food pellets vdoc.pub

Synthetic Endeavors and Structural Analog Development of Cyclolinteinone

Approaches to the Total Synthesis of Cyclolinteinone

A comprehensive search of chemical databases and scientific journals indicates that a total synthesis for this compound has not yet been reported. The total synthesis of a natural product is a critical step that confirms its proposed structure and provides a renewable source for further biological investigation, independent of its natural availability. For complex molecules like sesterterpenes, this often involves developing novel synthetic strategies and methodologies. The absence of a synthetic route for this compound means that all material used for biological studies has been derived exclusively from its natural source.

Rational Design and Synthesis of this compound Derivatives

The development of derivatives is a common strategy to improve the potency, selectivity, and pharmacokinetic properties of a parent natural product. This process, known as rational design, involves the targeted synthesis of structural analogs. There are currently no published studies detailing the rational design and synthesis of specific derivatives of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are essential for identifying the key structural features of a molecule that are responsible for its biological activity. Such studies rely on the availability of a series of synthetic analogs to compare against the parent compound. Without the synthesis of this compound derivatives, a systematic SAR study has not been possible. Therefore, the specific parts of the this compound molecule that are crucial for its NF-κB inhibitory activity have not been experimentally defined through analog studies.

Mechanistic Probing Through Synthetic Analog Studies

Synthetic analogs are also powerful tools for probing the molecular mechanism of action of a bioactive compound. By modifying specific functional groups, chemists and biologists can gain insights into how the molecule interacts with its biological target. As no synthetic analogs of this compound have been described, this avenue of mechanistic investigation remains unexplored. All current knowledge of its mechanism is based on studies using the natural product itself. nih.gov

Future Research Trajectories and Translational Perspectives for Cyclolinteinone

Advanced Mechanistic Elucidation Using Proteomics and Metabolomics

To move beyond the current understanding of Cyclolinteinone's anti-inflammatory effects, future research must delve deeper into its molecular interactions within biological systems. The application of high-throughput "omics" technologies, such as proteomics and metabolomics, offers a powerful avenue for achieving a systems-level understanding of its mechanism of action. acs.orgnih.govresearchgate.net

Proteomics , the large-scale study of proteins, can provide a comprehensive view of the cellular pathways modulated by this compound. nih.govresearchgate.netresearchgate.net By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify novel protein targets and signaling cascades affected by the compound. acs.orgresearchgate.net This approach could reveal whether this compound's influence extends beyond the NF-κB pathway and uncover off-target effects or additional mechanisms contributing to its bioactivity. nih.gov A significant challenge in marine proteomics is the lack of extensive annotated genomes and proteomes for many marine organisms, which can complicate data analysis and interpretation. acs.orgnih.gov

Metabolomics , the comprehensive analysis of small-molecule metabolites, can illuminate the downstream functional consequences of this compound's activity. nih.govfrontiersin.orgresearchgate.net By profiling the metabolic changes in response to this compound treatment, it is possible to identify metabolic pathways that are significantly perturbed. frontiersin.orgresearchgate.net This could provide crucial insights into how the compound alters cellular physiology and energy metabolism, offering a more holistic view of its biological impact. nih.govjapsonline.com A major bottleneck in marine metabolomics is the limited coverage of marine natural products in public databases, which makes the identification of all metabolites a significant challenge. frontiersin.org

Integrating proteomics and metabolomics data will be crucial for constructing a comprehensive picture of this compound's molecular-to-phenotypic effects, paving the way for more targeted therapeutic applications. mdpi.com

Chemoenzymatic Synthesis and Biocatalytic Strategies for Enhanced Production

The natural supply of many marine-derived compounds is often limited, hindering extensive research and development. mdpi.com Therefore, establishing sustainable and efficient methods for the production of this compound is a critical research trajectory. Chemoenzymatic synthesis and biocatalysis present promising alternatives to total chemical synthesis or reliance on natural extraction. mdpi.comacs.org

Biocatalytic strategies aim to use whole-cell systems or isolated enzymes to produce the target compound. mdpi.com This could involve the heterologous expression of biosynthetic genes from Cacospongia linteiformis or its associated microorganisms into a more easily culturable host, such as E. coli or yeast. While the biosynthetic pathway for this compound is currently unknown, future genomic and transcriptomic studies on the source organism could identify the necessary enzymes. The promiscuity of some enzymes, like terpene synthases, could also be exploited to produce novel analogs of this compound with potentially enhanced properties. doi.orgnih.gov

These advanced synthetic strategies are essential for providing a sustainable supply of this compound for further preclinical and potentially clinical investigations.

Exploration of Synergistic Activities with Other Marine Natural Products

The marine environment is a rich source of bioactive compounds, and exploring the combined effects of these molecules could lead to the discovery of potent therapeutic synergies. nih.govmdpi.com Future research should investigate the potential synergistic or additive effects of this compound when used in combination with other marine natural products. nih.govasm.org

For instance, combining this compound with other anti-inflammatory agents that act on different targets within the inflammatory cascade could result in enhanced efficacy at lower concentrations, potentially reducing side effects. Synergistic effects have been observed among different sesterterpenes, suggesting that this class of compounds may have complementary mechanisms of action. asm.org Furthermore, combination therapies are a key strategy in combating drug resistance, particularly in the context of infectious diseases. nih.gov Investigating this compound's potential to enhance the activity of known antimicrobial agents could open up new therapeutic avenues. nih.govmdpi.com

Systematic screening of this compound in combination with a library of other marine-derived compounds against various disease models will be a crucial step in identifying novel and effective combination therapies.

Development of this compound-Derived Research Probes for Biological Systems

To further dissect the molecular mechanisms of this compound and visualize its interactions within living systems, the development of chemical probes derived from its structure is an important future direction. mdpi.comnih.govresearchgate.net These probes are typically generated by attaching a reporter molecule, such as a fluorophore, to the parent compound without significantly altering its biological activity. nih.govnih.gov

Fluorescent probes based on the this compound scaffold would enable researchers to track its uptake, distribution, and subcellular localization in real-time using fluorescence microscopy. nih.govnih.govresearchgate.net This could provide invaluable information on which cell types and organelles the compound targets. nih.gov The design of such probes requires careful consideration of the attachment point of the fluorophore to ensure that the pharmacophore of this compound remains intact and its biological activity is preserved. nih.gov

These research probes would be powerful tools for target identification and validation, allowing for a more precise understanding of how this compound exerts its effects at the cellular and molecular levels, and could accelerate the discovery of its therapeutic applications. mdpi.comresearchgate.net

Q & A

Q. How should researchers structure a review article on this compound’s applications to highlight literature gaps?

  • Methodological Answer :
  • Use tools like VOSviewer for bibliometric analysis to map trending topics.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to propose future studies .
  • Differentiate this compound from structurally similar compounds (e.g., cyclododecanone derivatives) to clarify its unique properties .

Ethical & Methodological Rigor

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer :
  • Follow ARRIVE guidelines for animal research transparency.
  • Justify sample sizes via power analysis to minimize unnecessary subject use.
  • Disclose conflicts of interest and funding sources in publications .

Q. How can researchers mitigate bias when interpreting this compound’s environmental impact data?

  • Methodological Answer :
  • Use blinded data collection and third-party auditors.
  • Apply Bradford Hill criteria to assess causality in ecotoxicological correlations.
  • Disclose limitations (e.g., extrapolation from lab to field conditions) .

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